molecular formula C15H27NO3 B6280638 tert-butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2649060-06-8

tert-butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B6280638
CAS No.: 2649060-06-8
M. Wt: 269.4
InChI Key:
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Description

tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate: is a chemical compound with the molecular formula C15H27NO3. It is known for its unique spirocyclic structure, which consists of a spiro junction between a piperidine ring and a cyclohexane ring. This compound is often used in various chemical and pharmaceutical research applications due to its interesting structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a piperidine derivative and a cyclohexanone derivative under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl ester group is introduced through esterification using tert-butyl alcohol and a suitable acid catalyst.

    Hydroxylation: The hydroxyl group is introduced via a selective hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated spirocyclic structure.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides), and appropriate bases or acids.

Major Products:

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Saturated spirocyclic compounds.

    Substitution: Halogenated or alkylated spirocyclic compounds.

Scientific Research Applications

Chemistry: tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows for interactions with various biological targets.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs for treating infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl group and spirocyclic structure may play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate
  • tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Comparison: tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate is unique due to its specific hydroxylation pattern and spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse research applications.

Properties

CAS No.

2649060-06-8

Molecular Formula

C15H27NO3

Molecular Weight

269.4

Purity

0

Origin of Product

United States

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